molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No. B048172
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-4-ol is a compound that belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds containing a ring structure similar to pyridine, but with nitrogen atoms at positions 1 and 3.

Synthesis Analysis

  • The synthesis of derivatives of 4-thiothymidine (4ST), closely related to 2-(Methylthio)pyrimidin-4-ol, involves the protection of the sulfur atom with an S-sulphenylmethyl (-SCH3) function, which can be removed post-synthesis (Connolly & Newman, 1989).

Molecular Structure Analysis

  • The molecular dimensions of derivatives such as 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one suggest considerable polarization of the molecular-electronic structures, forming a three-dimensional hydrogen-bonded framework (Ricaurte Rodríguez et al., 2007).

Chemical Reactions and Properties

  • The compound's reactivity towards NH3 and its melting temperatures, U.V., fluorescence, and circular dichroism spectra have been determined and discussed (Connolly & Newman, 1989).

Physical Properties Analysis

  • The physical properties of oligonucleotides containing derivatives of 2-(Methylthio)pyrimidin-4-ol have been studied, with attention to their melting temperatures and spectral properties (Connolly & Newman, 1989).

Chemical Properties Analysis

  • The chemical properties, including the reactivity and stability of derivatives of 2-(Methylthio)pyrimidin-4-ol, have been explored through their incorporation into oligonucleotides and subsequent analysis (Connolly & Newman, 1989).

Scientific Research Applications

  • Pharmacological Applications:

    • Antiemetic, Tranquilizing, Analgesic, Antiserotonin, and Musculotropic-Spasmolytic Agents : A study by Mattioda et al. (1975) synthesized new 4-piperazinopyrimidines with methylthio substituents, showing potential as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (Mattioda et al., 1975).
    • HIV-1 Reverse Transcriptase Inhibitors : The synthesis of specific derivatives from 2-thiouracil, including 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, provides important intermediates for HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015) (Ju Xiu-lia, 2015).
  • Organic Synthesis and Catalysis:

    • Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives : A novel one-pot synthesis method for pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using microwave-assisted conditions was developed by Dabiri et al. (2007) (Dabiri et al., 2007).
    • Selective Aldose Reductase Inhibitors with Antioxidant Properties : La Motta et al. (2007) found that Pyrido[1,2-a]pyrimidin-4-one derivatives are selective aldose reductase inhibitors with significant antioxidant properties, especially catechol derivatives (La Motta et al., 2007).
  • Materials Science:

    • Antimicrobial Surface Coatings and Printing Ink Paste : El‐Wahab et al. (2015) synthesized new anti-microbial additives based on pyrimidine derivatives for incorporation into polyurethane varnishes and printing ink paste. These compounds exhibited very good antimicrobial effects while slightly enhancing physical and mechanical properties (El‐Wahab et al., 2015).

Safety And Hazards

When handling 2-(Methylthio)pyrimidin-4-ol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidin-4-ol

CAS RN

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 2-(methylthio)-1H-pyrimidin-4-one
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Synthesis routes and methods I

Procedure details

A mixture of 12.8 g (99.9 mmol) of 2-thiouracil and 4.3 g (108 mmol) of sodium hydroxide was placed in 500 ml Erlenmeyer flask, and dissolved on the oil bath with a minimum amount of water. Twice the volume of 99% ethanol was then added, the solution cooled to 30° C., and 6.3 ml (99.9 mmol) of methyl iodide added. The solution was heated to 60° C. for 20 min, then cooled to room temp. The precipitate was filtered off, and, after acidifying the filtrate with acetic acid, the excess solvent was removed in vacuo. The combined precipitates were thoroughly washed with water and recrystallized from ethanol to give 6.0 g (47%) of product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Synthesis routes and methods II

Procedure details

To 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (21 g) was added dropwise a solution of sodium hydroxide (13 g) in water (120 mL), iodomethane (11.5 mL) was added thereto, and the mixture was stirred overnight at room temperature. To the reaction mixture was added acetic acid (9.5 mL), and the resulting solid was collected by filtration. The obtained solid was washed with cold water to give the title compound (24 g).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an aqueous solution (200 mL) of sodium hydroxide (23 g) were added 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added acetic acid (17 mL), and the precipitate was collected by filtration, and washed with ice water. The residue was dried to give the title compound (28 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Thiouracil (33.3 g, 0.26 mol) was dissolved in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water; ˜0.52 mol). The mixture was placed in an ice bath until the internal reaction temperature was 0° C. Methyl iodide (18.5 mL, 0.29 mol) was slowly added. The resulting reaction mixture was allowed to return to room temperature and then stirred for 16 hours. The pale yellow solution was cooled to 0° C. and acidified with glacial acetic acid. The white precipitate that formed was collected by vacuum filtration, washed with cold water (3×150 mL), and dried to afford 2-methylsulfanyl-3H-pyrimidin-4-one as a white powder. (37.4 g, 98%).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of sodium hydroxide (6.24 g, 156.07 mmol) in H2O (55 mL) at room temperature is added thiouridine (10 g, 78.03 mmol). The resulting mixture is stirred at room temperature for 20 min. Methyl iodide (5.45 mL, 87.40 mmol) in THF (10 mL) is added dropwise slowly and the mixture is stirred at room temperature for 18 hours. A white solid forms upon acidifying the mixture to pH 5 with glacial acetic acid. The mixture is allowed to stand at 0° C. (ice bath) for 2 hours and filtered to afford 7.4 g (67% yield) of the desired compound as a white solid. 1H NMR (DMSO-d6, 300 MHz): δ 2.45 (s, 3H), 6.07 (d, J=6.6 Hz, 1H), 7.85 (d, J=6.6 Hz, 1H).
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)pyrimidin-4-ol
Reactant of Route 2
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Reactant of Route 3
2-(Methylthio)pyrimidin-4-ol
Reactant of Route 4
2-(Methylthio)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)pyrimidin-4-ol
Reactant of Route 6
2-(Methylthio)pyrimidin-4-ol

Citations

For This Compound
12
Citations
AP Yengoyan, VA Pivazyan… - Letters in Organic …, 2019 - ingentaconnect.com
A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols were synthesized by simple, accessible and efficient methods. 4-N-triazolyl derivatives were …
Number of citations: 3 www.ingentaconnect.com
VL Chapala, K Paidikondala, NK Katari… - Polycyclic Aromatic …, 2022 - Taylor & Francis
An efficient protocol is developed for the synthesis of Rilpivirine intermediate 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride via a simple two-step approach. Initially 1-(4-…
Number of citations: 3 www.tandfonline.com
H Munier-Lehmann, M Lucas-Hourani… - Journal of Medicinal …, 2015 - ACS Publications
From a research program aimed at the design of new chemical entities followed by extensive screening on various models of infectious diseases, an original series of 2-(3-alkoxy-1H-…
Number of citations: 51 pubs.acs.org
H Zheng, Y Tie, Z Fang, X Wu, T Yi, S Huang… - Signal transduction and …, 2019 - nature.com
Jumonji domain-containing 6 (JMJD6) is a candidate gene associated with tumorigenesis, and JMJD6 overexpression predicts poor differentiation and unfavorable survival in some …
Number of citations: 42 www.nature.com
SM Awad, YM Zohny - Lebda Medical Journal, 2015 - Citeseer
Synthesis of pyrimidine derivatives bearing the aryl azo group and evaluation of their antimicrobial activities was achieved using Thiouracil (1) as a starting material. The starting …
Number of citations: 3 citeseerx.ist.psu.edu
Y Lin, Z Li, H Ma, Y Wang, X Wang, S Song… - …, 2020 - Wiley Online Library
Chemokine receptor CXCR4 and its natural ligand CXCL12 (also known as stromal cell‐derived factor‐1, or SDF‐1) regulate a broad range of physiological functions. Dysregulation of …
D Petrovic, JS Scott, MS Bodnarchuk… - Journal of Chemical …, 2022 - ACS Publications
ROS1 rearrangements account for 1–2% of non-small cell lung cancer patients, yet there are no specifically designed, selective ROS1 therapies in the clinic. Previous knowledge of …
Number of citations: 3 pubs.acs.org
F Zhu, Y Wang, Q Du, W Ge, Z Li, X Wang, C Fu… - European Journal of …, 2020 - Elsevier
Structural optimization of aminopyrimidine-based CXCR4 antagonists is reported. The optimization is guided by molecular docking studies based on available CXCR4-small molecule …
Number of citations: 11 www.sciencedirect.com
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com
TH Huang, SS Zhou, X Wu, L An… - Synthetic Communications, 2018 - Taylor & Francis
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate …
Number of citations: 1 www.tandfonline.com

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